2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-6-26-16-8-7-14(9-17(16)25-5)19-22-15(13(4)27-19)10-28-20-21-12(3)11(2)18(24)23-20/h7-9H,6,10H2,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTNYKCLCMTPRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=C(C(=O)N3)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the sulfanyl group, and the construction of the pyrimidine ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores its applications based on available literature and research findings.
Anticancer Activity
Recent studies have indicated that compounds containing pyrimidine and oxazole moieties exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrimidine are known to interact with various biological targets, including enzymes involved in cancer cell metabolism.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity due to the presence of the oxazole ring, which is often associated with antibacterial and antifungal properties. Research has shown that similar compounds can disrupt microbial cell walls or inhibit essential metabolic pathways, making them suitable candidates for developing new antibiotics.
Neuroprotective Effects
There is emerging evidence that certain pyrimidine derivatives can provide neuroprotective effects. The compound may act as a modulator of neurotransmitter systems or protect against oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases.
Pesticidal Activity
The structural features of the compound suggest potential use as a pesticide. Compounds with similar frameworks have been shown to possess fungicidal and insecticidal properties. For example, the presence of the pyrimidine ring can enhance the bioactivity against specific pests or pathogens affecting crops.
Herbicidal Properties
Research indicates that some pyrimidine derivatives can inhibit plant growth by interfering with key biochemical pathways in target weeds. This compound could potentially be developed into a herbicide that selectively targets unwanted vegetation while minimizing harm to crops.
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a related pyrimidine derivative inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death) .
- Antimicrobial Testing : In vitro tests showed that compounds similar to the one discussed exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antibiotics .
- Neuroprotection : A study highlighted the neuroprotective effects of pyrimidine derivatives in models of Alzheimer's disease, suggesting mechanisms involving modulation of oxidative stress pathways .
Data Tables
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Reduction in tumor growth |
| Antimicrobial | Disruption of cell wall synthesis | Development of new antibiotics |
| Neuroprotection | Modulation of oxidative stress | Protection against neurodegeneration |
| Pesticide | Inhibition of pest metabolism | Enhanced crop protection |
| Herbicide | Interference with plant growth | Selective weed control |
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Pyrimidine-Based Analogues
Pyrimidine derivatives are widely studied for their biological activities. Key analogues include:
- 3-(4-Ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (): Shares a pyrimidinone core and sulfanyl linkage but incorporates a benzothieno ring system. The ethoxy and methoxyphenyl substituents align with the target compound, though the fused ring system may enhance rigidity and binding affinity .
- 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (): Features a methoxyphenyl group on pyrimidine and a fluorophenyl substituent.
Oxazole-Containing Analogues
Complex Heterocyclic Systems
- 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (): A highly complex structure with fused pyrrolo-thiazolo-pyrimidine and triazole systems. Such complexity may improve selectivity but complicate synthesis .
Physicochemical Properties
Predicted logP values calculated using XLogP3 software. Solubility data inferred from structural analogues.
Research Findings and Methodological Insights
Biological Activity
The compound 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol is a complex organic molecule that has garnered interest for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into distinct functional groups which contribute to its biological activity. The presence of an oxazole ring and a pyrimidine derivative suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research has indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the oxazole ring have shown effectiveness against various bacterial strains. A study demonstrated that modifications in the oxazole structure could enhance antibacterial properties, suggesting a potential pathway for optimizing this compound for similar effects.
| Compound | Activity | Target Organism |
|---|---|---|
| Oxazole Derivative A | Moderate | Staphylococcus aureus |
| Oxazole Derivative B | High | Escherichia coli |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. One study reported that a similar structure induced apoptosis in breast cancer cells through the activation of caspase pathways.
The proposed mechanism of action for the biological activity of this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate receptor activity, particularly those involved in cell signaling.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of compounds structurally related to 2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-5,6-dimethylpyrimidin-4-ol:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxazole derivatives and found that modifications significantly enhanced their antibacterial effects against Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Research published in Cancer Letters examined pyrimidine derivatives and reported that certain modifications led to increased cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
- Mechanistic Insights : A detailed analysis in Bioorganic & Medicinal Chemistry provided insights into how structural variations affect enzyme binding affinities, suggesting that this compound could be optimized for better efficacy .
Q & A
Q. Methodological Answer :
- HPLC-MS : Use a C18 column with acetonitrile/0.1% formic acid gradient (retention time ±0.5 min) and ESI+ for molecular ion confirmation .
- 1H/13C NMR : Key signals include the pyrimidine C4-OH (δ ~12.5 ppm, broad) and oxazole C5-methyl (δ ~2.3 ppm, singlet) .
- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .
Advanced: How do substituent electronic effects (e.g., 4-ethoxy vs. 4-methoxy) modulate bioactivity in analogs?
Methodological Answer :
Ethoxy groups increase lipophilicity (logP +0.5 vs. methoxy), enhancing membrane permeability but potentially reducing solubility. Use comparative QSAR models with Hammett σ values to quantify electronic contributions . For example, replacing 4-methoxy with 4-ethoxy in benzimidazole analogs increased IC50 against kinase X by 2-fold, likely due to steric hindrance at the active site .
Basic: What safety protocols are critical given structural alerts (phenol, sulfanyl groups)?
Q. Methodological Answer :
- Toxicity Mitigation : Use gloveboxes for handling due to phenol’s skin irritation risk (LD50 ~500 mg/kg in rodents) .
- Waste Disposal : Sulfanyl-containing intermediates require oxidation to sulfones with H2O2 before aqueous disposal .
- First Aid : Immediate ethanol wash for skin contact to denature reactive metabolites .
Advanced: How to design SAR studies for optimizing target binding while minimizing off-target effects?
Q. Methodological Answer :
- Fragment-Based Screening : Replace the pyrimidine-4-ol with bioisosteres (e.g., 4-aminopyrimidine) to assess hydrogen-bonding necessity .
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. For example, the 5,6-dimethylpyrimidine motif shows promiscuity toward PIM kinases .
- Metabolite Tracking : LC-HRMS with isotopically labeled compound (e.g., 13C-methyl) identifies oxidative demethylation pathways .
Basic: What computational tools predict solubility and stability under physiological conditions?
Q. Methodological Answer :
- Solubility : Use ALOGPS 2.1 (predicted logS = −4.2 ± 0.3) .
- pKa Estimation : ADMET Predictor assigns pyrimidine-4-OH pKa ~8.5 (ionizable at intestinal pH) .
- Forced Degradation : Expose to 0.1 M HCl/NaOH (40°C, 24 hr) and monitor via UPLC for hydrolytic stability of the sulfanyl linker .
Advanced: How to address discrepancies in enzyme inhibition assays (e.g., IC50 variability)?
Q. Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 µM alters IC50 by 10-fold in kinase assays) .
- Positive Controls : Use staurosporine or dasatinib to validate assay robustness .
- Data Normalization : Apply Hill slope correction for non-linear dose-response curves caused by aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
